molecular formula C12H24N2O3 B2703742 tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate CAS No. 1461704-68-6

tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate

Cat. No.: B2703742
CAS No.: 1461704-68-6
M. Wt: 244.335
InChI Key: XPNGYPONHJYIPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. It can bind to proteins and other biomolecules, influencing their structure and function. This interaction can modulate various biological processes, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate is unique due to its specific structure, which allows it to interact with a wide range of biomolecules. This makes it particularly valuable in drug discovery and development, as well as in the study of protein-small molecule interactions.

Properties

IUPAC Name

tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-9-7-10(16-4)5-6-13-9/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNGYPONHJYIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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